molecular formula C4H8OS B11828159 2-(Ethylsulfanyl)acetaldehyde

2-(Ethylsulfanyl)acetaldehyde

Cat. No.: B11828159
M. Wt: 104.17 g/mol
InChI Key: HFBNUVNBTPEIRY-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)acetaldehyde is a sulfur-containing aldehyde characterized by an ethylsulfanyl (–S–C₂H₅) group attached to the alpha-carbon of an acetaldehyde moiety. The ethylsulfanyl group may influence reactivity, stability, and intermolecular interactions, distinguishing it from other aldehydes or sulfur-bearing compounds.

Properties

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

IUPAC Name

2-ethylsulfanylacetaldehyde

InChI

InChI=1S/C4H8OS/c1-2-6-4-3-5/h3H,2,4H2,1H3

InChI Key

HFBNUVNBTPEIRY-UHFFFAOYSA-N

Canonical SMILES

CCSCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylsulfanyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of ethyl mercaptan with acetaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the ethylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Ethylsulfanyl)acetaldehyde with three sulfur-containing analogs, focusing on molecular features, hazards, and applications.

Table 1: Comparative Overview of Sulfur-Containing Compounds

Compound Name CAS No. Functional Groups Hazards (GHS Classification) Primary Uses
This compound Not provided Aldehyde, ethylsulfanyl Insufficient data Hypothetical: Organic synthesis
Ethyl 2-acetylheptanoate 24317-94-0 Ester, acetyl, heptanoate No signal word or hazards R&D applications
Ethyl 2-(methylthio)acetate 4455-13-4 Ester, methylthio (–S–CH₃) Not specified in evidence Likely R&D or industrial use
2-[(2-aminoethyl)disulfanyl]ethan-1-amine 51-85-4 Amine, disulfane (–S–S–) Unclassified hazards; precautionary statements (avoid inhalation) Unspecified; limited toxicological data

Key Findings:

Functional Group Differences: this compound contains an aldehyde group, which is highly reactive compared to the ester groups in Ethyl 2-acetylheptanoate and Ethyl 2-(methylthio)acetate. The ethylsulfanyl group may confer distinct nucleophilic or oxidative properties . Ethyl 2-acetylheptanoate includes a branched ester structure, likely enhancing its stability and volatility for industrial applications .

Hazard Profiles: Both Ethyl 2-acetylheptanoate and 2-[(2-aminoethyl)disulfanyl]ethan-1-amine lack significant hazard classifications, though the latter requires precautions to avoid exposure to vapors . No data exist for this compound, but aldehydes generally pose higher toxicity risks than esters or amines.

Applications: Sulfur-containing esters (e.g., Ethyl 2-acetylheptanoate) are prioritized for R&D due to their stability and ease of handling . Aldehydes like this compound may serve as intermediates in synthesizing fragrances, pharmaceuticals, or agrochemicals, though industrial adoption depends on further safety evaluations.

Biological Activity

2-(Ethylsulfanyl)acetaldehyde, a compound characterized by the presence of an ethylsulfanyl group attached to the acetaldehyde structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₈OS. The compound features a carbonyl group (aldehyde) and a thioether functional group, which contribute to its unique reactivity profile. The ethylsulfanyl group enhances its potential interactions within biological systems, particularly through redox reactions and covalent bonding with nucleophilic sites on proteins.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism may involve the formation of adducts with biological nucleophiles, leading to modifications in protein function and cellular processes.

  • Mechanism of Action : The aldehyde group can react with primary amines on lysine residues in proteins, potentially altering their activity. Additionally, the compound's ability to influence cellular redox balance suggests implications in redox signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, indicating its potential as a natural preservative in food products.
  • Fungal Inhibition : In vitro tests showed that the compound effectively inhibited the growth of specific fungal pathogens, suggesting applications in agriculture for crop protection.
  • Covalent Bonding with Proteins : Research revealed that this compound can form covalent bonds with thiol groups in proteins, which may lead to alterations in enzyme activities and cellular signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructureKey Differences
AcetaldehydeLacks the ethylsulfanyl groupLess reactive in substitution reactions
2-(Methylsulfanyl)acetaldehydeContains a methylsulfanyl groupDifferences in reactivity and physical properties
2-(Propylsulfanyl)acetaldehydeContains a propylsulfanyl groupDifferent steric and electronic effects

The ethylsulfanyl group in this compound provides a balance between steric hindrance and electronic effects, enhancing its reactivity compared to its analogs.

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : Its potential as a building block for bioactive molecules is under investigation, particularly for developing new pharmaceuticals.
  • Food Industry : The compound's antimicrobial properties make it a candidate for use as a natural preservative in food products.

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